Magnesium orotate
Overview
Description
Magnesium orotate is a compound where magnesium is bound to orotic acid. This combination is of interest for its unique chemical and physical properties, and it has been the subject of various scientific investigations. The interest spans its synthesis, molecular structure, chemical reactions, and both physical and chemical properties. Notably, the compound is distinguished from other magnesium salts by its specific interactions and the stability it provides to magnesium ions.
Synthesis Analysis
The synthesis of this compound involves the neutralization of orotic acid (OrH2) with magnesium hydroxide in an aqueous medium, yielding crystalline this compound hydrates. This process has been detailed in studies where the crystalline structure was analyzed using single-crystal X-ray diffraction, revealing insights into the layer structures and the complex formation between magnesium ions and orotate ions through hydrogen bonds and base-pairing interactions between the planar uracil ring systems of orotate (Bach, Kumberger, & Schmidbaur, 1990).
Molecular Structure Analysis
The molecular structure of this compound hydrates, as revealed by X-ray diffraction, shows magnesium in a hexaquo complex, surrounded by water molecules and orotate ions. The magnesium ion's coordination with orotate ions is primarily through hydrogen bonds, indicating a significant role of water molecules in the structure's stability. This intricate arrangement suggests a unique stabilization mechanism of magnesium ions by orotate (Bach, Kumberger, & Schmidbaur, 1990).
Chemical Reactions and Properties
This compound shows stability in water, contrasting with other magnesium salts that may exhibit higher solubility and reactivity. The orotate ion, being a key intermediate in the biosynthesis of pyrimidines, pairs with magnesium to enhance the stability of this compound, making it less reactive in aqueous solutions and reducing its laxative effects commonly associated with other magnesium salts (Classen, 2004).
Physical Properties Analysis
Studies focusing on this compound's physical properties have highlighted its poor solubility in water, which influences its bioavailability and interaction with the gastrointestinal tract. Unlike more soluble magnesium salts, this compound does not significantly affect gastric acid levels or exhibit strong laxative properties. This characteristic underlines its distinct physical behavior among magnesium supplements (Classen, 2004).
Chemical Properties Analysis
The chemical stability of this compound is notable, particularly in biological environments. Orotic acid, part of this compound, plays a crucial role in metabolic processes, including the biosynthesis of nucleotides. The combination of magnesium and orotic acid in this compound may influence cellular energy status and nucleotide synthesis, showcasing the compound's unique chemical properties relevant to metabolic functions and energy production (Classen, 2004).
Scientific Research Applications
Cardiac Protection and Treatment
Research indicates that magnesium orotate can play a role in protecting the heart, particularly in cases of myocardial infarction and cardiomyopathy. Studies have demonstrated that it can improve the energy status of the recently infarcted myocardium, augment depleted myocardial pyrimidines and purines, and improve the tolerance of the heart to ischemia. These effects suggest potential applications in the treatment of heart diseases, especially in improving exercise tolerance in patients with coronary artery disease and trained athletes (Rosenfeldt, 1998).
Severe Congestive Heart Failure
This compound has been evaluated for its effects on mortality and clinical symptoms in patients with severe heart failure. A study found that it could significantly improve survival rates and clinical symptoms, suggesting its usefulness as adjuvant therapy in patients with severe congestive heart failure (Stepura & Martynow, 2009).
Acute Cardioprotection
This compound has shown potential in providing acute cardioprotection at reperfusion in both isolated and in vivo rat hearts. This effect might be related to the reduction of mitochondrial permeability transition pore opening, a common trigger of cardiac cell death following ischemia-reperfusion (Mirica et al., 2012).
Metabolic Therapy in Atrial Fibrillation
In patients with atrial fibrillation, this compound has been studied as part of complex therapy. It was found to increase the effectiveness of medical cardioversion and improve patients' quality of life, demonstrating its potential utility in managing atrial fibrillation (Fushtey et al., 2022).
Effect on Blood Vessels
This compound has been studied for its effects on blood vessel protection. It appears to favorably influence lipid levels and the LDL/HDL quotient, and decrease interactions between monocytes/macrophages and blood vessel endothelium, which may reduce plaque formation and be beneficial in treating arteriosclerotic vessel wall changes (Jellinek & Takács, 2011).
Modulation of the Microbiome-Gut-Brain Axis
Recent studies suggest that this compound might have a role in modulating the microbiome-gut-brain axis. It has been cited as a possible adjuvant in treating psychiatric disorders like major depression and anxiety, especially in cases with concurrent gastroenterological symptoms (Șchiopu et al., 2022).
Fibroblast Morphofunctional Characteristics
This compound has been observed to affect the morphofunctional characteristics of fibroblasts in cell culture. It promotes synthetic and secretory activity in fibroblasts, indicating potential applications in cellular biology and tissue engineering (Didenko et al., 2015).
Mechanism of Action
Mode of Action
Orotic acid acts as a transporter that carries magnesium into the cells . It also exhibits antioxidant properties, as it is a key intermediate in the biosynthetic pathway of pyrimidines that promotes the synthesis of enzymes which act as free radical scavengers .
Biochemical Pathways
Magnesium orotate plays a crucial role in several biochemical pathways. It regulates neurotransmitters, which are directly involved in sleep, and maintains healthy levels of GABA, a neurotransmitter that promotes sleep . By improving these pathways’ efficiency, this compound can help achieve more restful sleep . It also plays a role in the activation of Adenosine Triphosphate (ATP), which is the primary energy source for cells .
Pharmacokinetics
This compound has good permeability and absorption. More than 90% of the tested dose permeated the intestinal mucosa and was recovered in urine . The time to reach maximum plasma or serum concentration (Tmax) was 3 hours for this compound . .
Result of Action
This compound has been shown to reduce the severity of chronic myocardial dysfunction and structural damage in cardiomyopathy . It supplies much-needed energy to an oxygen-starved heart by driving the pentose pathway . It also limits the release of stress hormones and acts at the blood-brain barrier to prevent them from entering the brain .
Action Environment
Environmental factors, such as the presence of other compounds and the state of the body, can influence the action, efficacy, and stability of this compound. For instance, dysbiosis, a microbial imbalance in the body, can affect the efficacy of this compound in treating gastroenterological and psychiatric disorders . Furthermore, the calcium channel-blocking activity of magnesium may partially contribute to its antioxidative effects on cells and tissues .
properties
IUPAC Name |
magnesium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N2O4.Mg/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHYYKDLOVBNV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6MgN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905129 | |
Record name | Magnesium orotate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34717-03-8 | |
Record name | Magnesium orotate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34717-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Magnesium orotate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034717038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium orotate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13786 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Magnesium, bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-.kappa.N3,.kappa.O4)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium orotate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylato-N3,O4)magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAGNESIUM OROTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI96W46M5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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